1-Boc-2-methyl-4-oxo-D-proline
Overview
Description
1-Boc-2-methyl-4-oxo-D-proline is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is a derivative of proline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
1-Boc-2-methyl-4-oxo-D-proline can be synthesized through several routes. One common method involves the reaction of 2-methyl-4-oxo-D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Boc-2-methyl-4-oxo-D-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carbonyl carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-2-methyl-4-oxo-D-proline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for peptide synthesis and can be incorporated into peptide chains to study protein structure and function.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-2-methyl-4-oxo-D-proline involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Boc-2-methyl-4-oxo-D-proline can be compared with other similar compounds, such as:
N-Boc-4-oxo-L-proline methyl ester: This compound has a similar structure but differs in the stereochemistry and the presence of a methyl ester group.
1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate: Another related compound with different functional groups and stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions .
Properties
IUPAC Name |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPSKGEDSTYJA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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